

In-Depth Technical Guide to 9-Amino-1-nonanol: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule incorporating a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical research areas, including its potential use as a linker in drug conjugates or as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates a relevant biosynthetic pathway.

Physical Properties of 9-Amino-1-nonanol

Precise, experimentally determined quantitative data for the melting point and solubility of **9-Amino-1-nonanol** are not readily available in publicly accessible literature and chemical databases. However, based on supplier information, it is described as a white to light yellow solid at room temperature.^[1] The presence of both a polar amino group and a polar hydroxyl group suggests that it would exhibit some solubility in polar solvents.

Property	Value	Source
Appearance	White to light yellow Solid	ChemicalBook[1]
Molecular Formula	C9H21NO	PubChem[2]
Molecular Weight	159.27 g/mol	PubChem[2]
Melting Point	Data not available	
Solubility	Data not available	

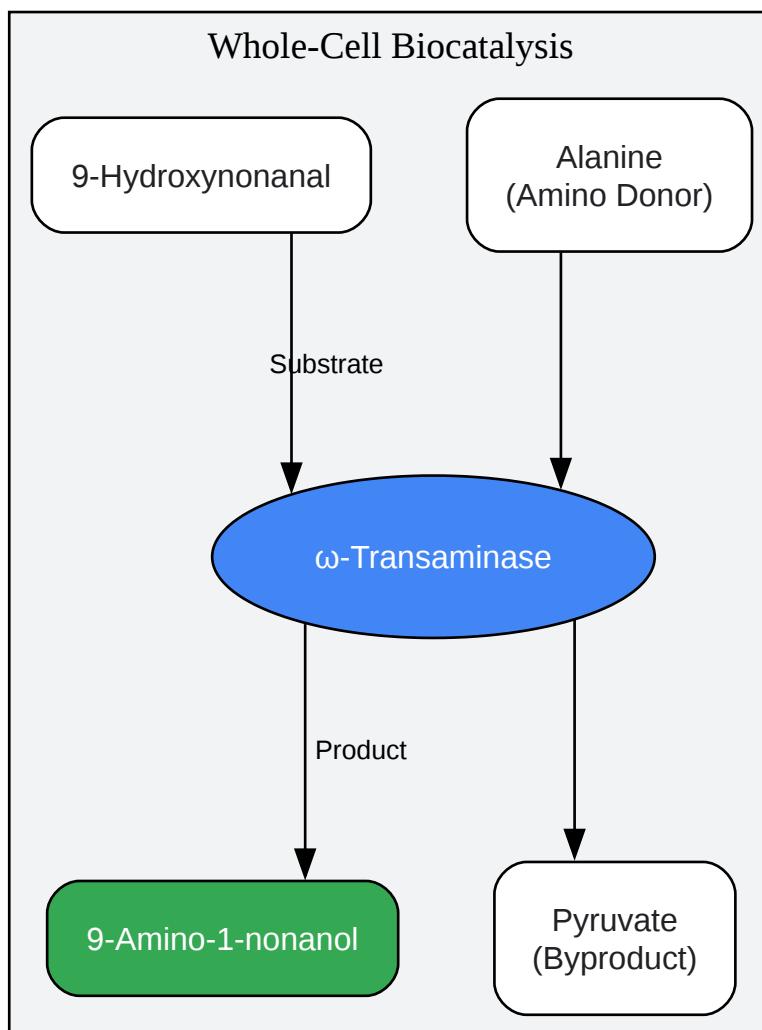
Note: The absence of specific values in the table indicates that this information could not be retrieved from the searched scientific databases and supplier specifications.

Experimental Protocols

Determination of Melting Point (General Procedure)

A standard method for determining the melting point of a solid organic compound like **9-Amino-1-nonanol** involves using a capillary melting point apparatus.

- Sample Preparation: A small amount of dry **9-Amino-1-nonanol** powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.


Determination of Solubility (General Procedure)

The solubility of **9-Amino-1-nonanol** in various solvents can be determined using the equilibrium saturation method.

- Sample Preparation: A known excess amount of **9-Amino-1-nonanol** is added to a measured volume of the solvent of interest (e.g., water, ethanol, methanol, acetone) in a sealed vial.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- Quantification: The concentration of **9-Amino-1-nonanol** in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Biocatalytic Synthesis of **9-Amino-1-nonanol**

Recent research has demonstrated the enzymatic synthesis of **9-Amino-1-nonanol**. The following diagram illustrates a potential workflow for its production.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-AMINO-1-NONANOL | 109055-42-7 [amp.chemicalbook.com]
- 2. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide to 9-Amino-1-nonanol: Physicochemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319706#physical-properties-of-9-amino-1-nonanol-solubility-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com